molecular formula C10H5Cl2NO B8721357 4-Chloroquinoline-3-carbonyl chloride

4-Chloroquinoline-3-carbonyl chloride

Cat. No. B8721357
M. Wt: 226.06 g/mol
InChI Key: CEESWDSSYFLJHE-UHFFFAOYSA-N
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Patent
US06878704B2

Procedure details

A suspension of 4-quinolone-3-carboxylic acid (189 mg) in dichloromethane (5 ml) was treated with 1 drop DMF and oxalyl chloride (0.2 ml), stirred 1.5 hours and the solvent evaporated. The residue was briefly put under vacuum to provide 4-chloroquinoline-3-carbonyl chloride as a white solid.
Quantity
189 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
0.2 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[C:4](=O)C(C(O)=O)[CH:2]=1.[C:15](Cl)(=O)[C:16]([Cl:18])=[O:17].[Cl:21]CCl>CN(C=O)C>[Cl:21][C:4]1[C:5]2[C:10](=[CH:9][CH:8]=[CH:7][CH:6]=2)[N:1]=[CH:2][C:15]=1[C:16]([Cl:18])=[O:17]

Inputs

Step One
Name
Quantity
189 mg
Type
reactant
Smiles
N1=CC(C(C2=CC=CC=C12)=O)C(=O)O
Name
Quantity
5 mL
Type
reactant
Smiles
ClCCl
Step Two
Name
Quantity
0.2 mL
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
CN(C)C=O

Conditions

Stirring
Type
CUSTOM
Details
stirred 1.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the solvent evaporated

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
ClC1=C(C=NC2=CC=CC=C12)C(=O)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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